
4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline (IPMPA) is an organic compound that is commonly used for a variety of scientific research applications. IPMPA has a wide range of biochemical and physiological effects, making it a useful tool for laboratory experiments.
Aplicaciones Científicas De Investigación
Photophysical and Photochemical Properties
4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline and related compounds exhibit notable photophysical and photochemical properties. For instance, the synthesis and characterization of zinc phthalocyanine derivatives with similar molecular structures demonstrated these properties, which were further explored through density functional theory (DFT) methods (Solǧun, Yildiko, & Ağırtaş, 2022).
Antioxidative Properties
Derivatives of this compound have shown significant antioxidative properties. A study focusing on thymol, carvacrol, and eugenol derivatives, which share structural similarities with 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline, revealed remarkable antioxidative effects, comparing favorably with standard antioxidants (Mastelić et al., 2008).
Metabolism and Binding Studies
Research on related aniline derivatives has provided insights into the metabolism and macromolecular binding properties of such compounds. An example is a study on the metabolism of 4-chloro-2-methylaniline, which shares a part of the chemical structure with the compound of interest (Hill, Shih, & Struck, 1979).
Environmental Toxicity Assessment
Studies involving similar compounds have been used to assess environmental toxicity. For example, the impact of various aniline derivatives on earthworms was evaluated using metabonomic techniques, providing valuable information on potential environmental hazards (Bundy et al., 2002).
Synthesis and Polymerization Applications
Research into the synthesis and polymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates, which are structurally related to 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline, has shown potential in creating new polymers with specific properties (Whelpley et al., 2022).
Synthesis and Aggregation Behavior of Metallophthalocyanines
The synthesis and aggregation behavior of metallophthalocyanines with 2-Isopropyl-5-methylphenoxy substituents were investigated, contributing to the understanding of the solubility and aggregation properties of these complexes (Ağırtaş, Karatas, & Gümüş, 2015).
Hemoglobin Oxygen Affinity Modulation
Compounds structurally related to 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline were studied for their ability to modulate the oxygen affinity of human hemoglobin, offering potential clinical applications (Randad et al., 1991).
Antibacterial and Antifungal Activities
Some derivatives of 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline showed potent antibacterial and antifungal activities, suggesting their potential use in medical applications (Dahiya, Pathak, & Bhatt, 2006).
Propiedades
IUPAC Name |
2-methyl-4-(5-methyl-2-propan-2-ylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-11(2)15-7-5-12(3)9-17(15)19-14-6-8-16(18)13(4)10-14/h5-11H,18H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEJNCYDQUPZRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=CC(=C(C=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate](/img/structure/B1328340.png)
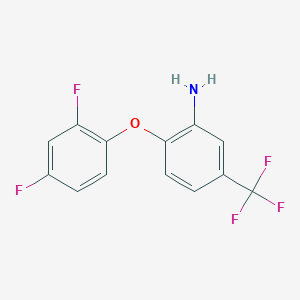
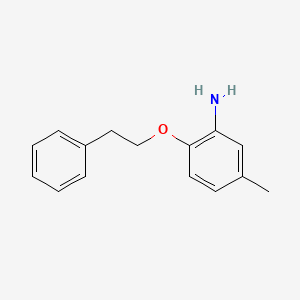
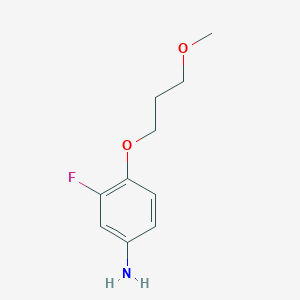

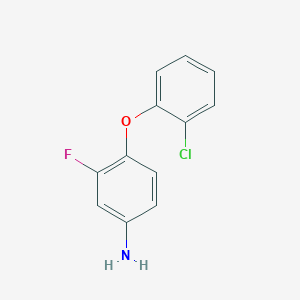
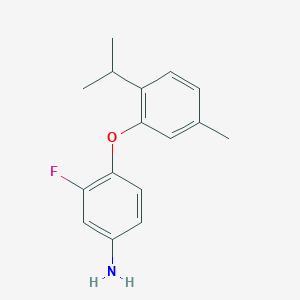
![Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate](/img/structure/B1328373.png)

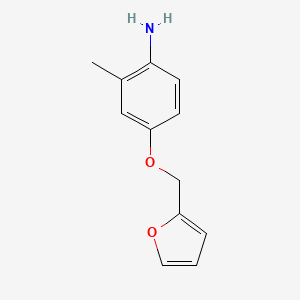
![2-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B1328384.png)
![N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1328396.png)